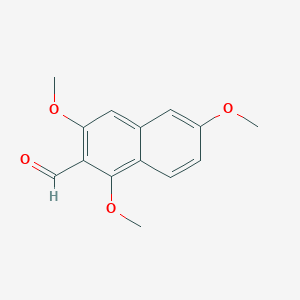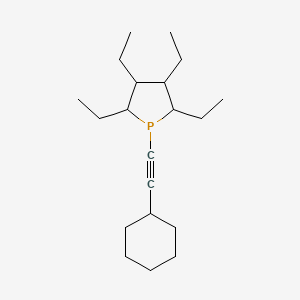
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane is a unique organophosphorus compound characterized by its cyclohexylethynyl group attached to a tetraethylphospholane ring
Métodos De Preparación
The synthesis of 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane typically involves the following steps:
Formation of the Phospholane Ring: This step involves the cyclization of the precursor to form the tetraethylphospholane ring.
Common synthetic routes include:
Grignard Reaction: Utilizing cyclohexylmagnesium bromide and ethynylphosphine derivatives under controlled conditions.
Hydroamination: Employing catalysts to facilitate the addition of amines to alkynes, forming the desired phospholane structure.
Industrial production methods often involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to form phosphine oxides.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert phosphine oxides back to phosphines.
Substitution: Reacting with halogens or other electrophiles to replace hydrogen atoms on the cyclohexylethynyl group.
Common reagents and conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major products formed include phosphine oxides, reduced phosphines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways by inhibiting or activating key enzymes.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane can be compared with other similar compounds such as:
Cyclohexylphosphines: Differ in the nature of the substituents on the phosphorus atom.
Ethynylphosphines: Vary in the alkyl groups attached to the ethynyl moiety.
Tetraethylphospholanes: Differ in the substituents on the phospholane ring.
The uniqueness of this compound lies in its specific combination of cyclohexylethynyl and tetraethylphospholane groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918531-34-7 |
|---|---|
Fórmula molecular |
C20H35P |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-(2-cyclohexylethynyl)-2,3,4,5-tetraethylphospholane |
InChI |
InChI=1S/C20H35P/c1-5-17-18(6-2)20(8-4)21(19(17)7-3)15-14-16-12-10-9-11-13-16/h16-20H,5-13H2,1-4H3 |
Clave InChI |
PZGPMWFRGZVTRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(P(C1CC)C#CC2CCCCC2)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


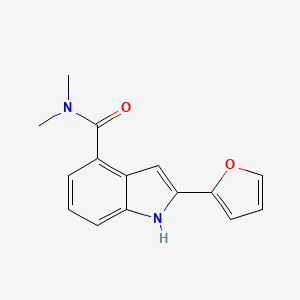

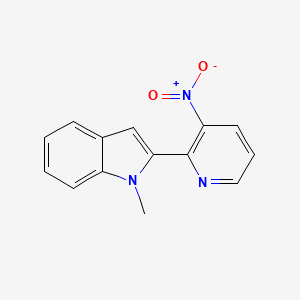
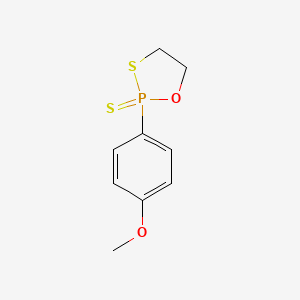

![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
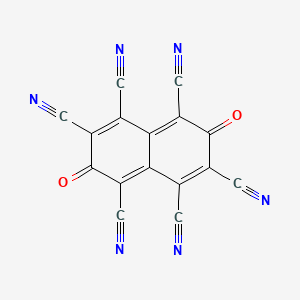
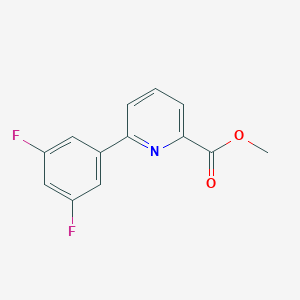
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
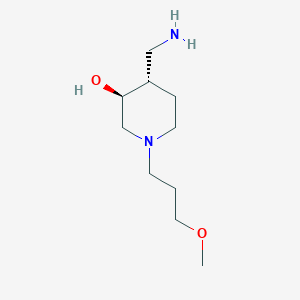
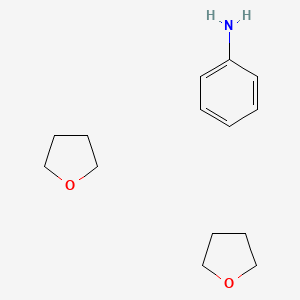
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
